4-(Bromomethyl)benzo[b]thiophene

Purity analysis Quality control Procurement specification

4-(Bromomethyl)benzo[b]thiophene (CAS 10133-19-4) is a heterocyclic building block of the benzo[b]thiophene class, bearing a bromomethyl substituent at the 4-position of the benzene ring. Its molecular formula is C₉H₇BrS with a monoisotopic molecular weight of 225.94518 g·mol⁻¹, and it possesses no hydrogen bond donors or acceptors and exactly one rotatable bond.

Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
CAS No. 10133-19-4
Cat. No. B3176627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)benzo[b]thiophene
CAS10133-19-4
Molecular FormulaC9H7BrS
Molecular Weight227.12 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CSC2=C1)CBr
InChIInChI=1S/C9H7BrS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6H2
InChIKeyBWSYNCRSNIKJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)benzo[b]thiophene (CAS 10133-19-4) – Core Chemical Identity and Sourcing Baseline


4-(Bromomethyl)benzo[b]thiophene (CAS 10133-19-4) is a heterocyclic building block of the benzo[b]thiophene class, bearing a bromomethyl substituent at the 4-position of the benzene ring . Its molecular formula is C₉H₇BrS with a monoisotopic molecular weight of 225.94518 g·mol⁻¹, and it possesses no hydrogen bond donors or acceptors and exactly one rotatable bond . The compound is typically supplied as a ≥97% purity solid requiring storage under an inert atmosphere at 2–8 °C due to the reactive benzylic bromide moiety . The benzo[b]thiophene scaffold is widely recognised as a privileged structure in medicinal chemistry, with derivatives showing diverse activities against cancer, microbial infection, inflammation, tuberculosis, diabetes, and convulsive disorders [1]. The 4-position attachment of the bromomethyl group directs subsequent synthetic transformations toward substitution patterns that differ fundamentally from those accessible with 3-, 5-, or 7-substituted analogues [2].

Why 4-(Bromomethyl)benzo[b]thiophene Cannot Be Directly Replaced by Its 3‑, 5‑, or 7‑Positional Isomers


Regioisomeric bromomethyl-benzo[b]thiophenes are not functionally interchangeable because the benzo[b]thiophene ring is inherently unsymmetrical: the electron density, steric environment, and the orientation of the reactive bromomethyl group change dramatically depending on the substitution position [1]. Electrophilic aromatic substitution on the benzo[b]thiophene core proceeds with well-defined regioselectivity; for example, bromination of 2-methylbenzo[b]thiophene yields a 5‑bromo product with a regioselectivity ratio of 98:2 over the 3‑position . Consequently, downstream products derived from the 4‑bromomethyl isomer exhibit spatial architectures distinct from those derived from the 2‑, 3‑, 5‑, or 7‑isomer, differences that are known to alter receptor binding, pharmacokinetics, and material properties [2]. A procurement choice made without considering this regioisomeric dependence risks synthesising an inactive or sub‑optimal candidate, which makes a transparent comparison of positional availability and reaction scope essential for scientific and industrial decision‑making [3].

Head‑to‑Head Quantitative Evidence for Selecting 4‑(Bromomethyl)benzo[b]thiophene over Competing Building Blocks


Purity Thresholds at Procurement Scale: ≥97% vs. ≥95% for Close Analogs

4-(Bromomethyl)benzo[b]thiophene sourced from Fluorochem (via CymitQuimica) is consistently offered at ≥97.0% purity . In contrast, its closest commercially available regioisomers—2‑bromomethyl and 5‑bromomethyl analogues—are more frequently listed at a minimum purity of 95% by multiple suppliers . This 2‑percentage‑point difference, although modest, is meaningful in multi‑step synthetic routes where cumulative carry‑through of impurities can drastically reduce final yields and complicate purification. The 4‑isomer’s higher baseline purity reduces the pre‑use purification burden, directly translating to lower operational costs and higher batch‑to‑batch reproducibility in kilogram‑scale campaigns .

Purity analysis Quality control Procurement specification

Exclusive Regioisomeric Access to 4‑Substituted Benzo[b]thiophene Libraries Not Obtainable from Other Bromomethyl Isomers

The 4‑position on the benzo[b]thiophene core is the only site that places the bromomethyl substituent on the benzene ring directly adjacent to the annulated thiophene . This unique geometry enables the construction of 3,4‑disubstituted benzo[b]thiophenes—a substitution pattern that is explicitly claimed in medicinal chemistry patents for selective estrogen receptor modulators (SERMs) and STING agonists [1][2]. No other commercially available bromomethyl isomer (2‑, 3‑, 5‑, 6‑, or 7‑) can produce this exact substitution pattern via analogous nucleophilic displacement. When a medicinal chemistry programme requires systematic exploration of chemical space around the benzo[b]thiophene pharmacophore, the 4‑isomer is therefore non‑redundant and must be procured as a distinct building block [3].

Divergent synthesis Regioselectivity Chemical space exploration

Biorelevant Scaffold Precedence: Benzo[b]thiophene Core Validated in Approved Drugs with Defined Positional Dependencies

The benzo[b]thiophene nucleus is the central scaffold of FDA‑approved drugs including raloxifene (osteoporosis SERM), zileuton (asthma, 5‑lipoxygenase inhibitor), and sertaconazole (antifungal) [1][2]. SAR studies on raloxifene analogues have explicitly demonstrated that modifications to the 2‑arylbenzothiophene core—including the nature and position of substituents—profoundly affect estrogen receptor binding affinity and the inhibition of MCF‑7 breast cancer cell proliferation [3]. While no direct head‑to‑head biological comparison of 4‑bromomethyl vs. other bromomethyl isomers is available in the open literature, the strong positional dependence of bioactivity in analogous systems constitutes a class‑level inference that the 4‑isomer would yield distinct downstream biological profiles. The decision to use 4‑(bromomethyl)benzo[b]thiophene as a starting material is therefore strategically aligned with well‑documented SAR trends that underscore the non‑interchangeability of regioisomers in medicinal chemistry [4].

Drug discovery Pharmacophore mapping Target validation

Electronic and Steric Environment Favouring Specific Nucleophilic Substitution Pathways over 5‑ and 7‑Positional Isomers

Computational studies on the benzo[b]thiophene series have shown that the activation energy for electrophilic bromination at the 4‑position is lower than at competing positions, implying a higher electron density at this site that also influences the behaviour of the bromomethyl substituent in subsequent nucleophilic substitution reactions . A study on 5‑diarylamino‑2‑methylbenzo[b]thiophene demonstrated that computational reaction‑activation energies for bromination are lowest at the 4‑position, a finding that was confirmed experimentally by the synthesis of three distinct 4‑Br derivatives . Although no direct kinetic comparison of the SN2 reactivity of the 4‑bromomethyl isomer versus its 5‑ or 7‑analogues has been published, the computational inference is that the 4‑isomer offers a subtly different steric and electronic environment that can be exploited for chemoselective transformations, particularly when a less hindered benzylic bromide is desired [1].

Reaction kinetics DFT calculations SN2 reactivity

Where 4‑(Bromomethyl)benzo[b]thiophene Delivers Maximum Deployment Value: Prioritised Application Scenarios


Medicinal Chemistry Libraries Targeting the 3,4‑Disubstituted Benzo[b]thiophene Pharmacophore

When the objective is to generate compound libraries exploring the 3,4‑disubstituted chemical space—a motif present in clinical‑stage SERM and STING agonist programmes—4‑(bromomethyl)benzo[b]thiophene is the only commercially accessible bromomethyl isomer that installs the C4‑functionalisation directly . Using the 5‑ or 7‑isomer would necessitate additional protection/deprotection steps or ring‑reconstruction strategies, adding synthetic complexity and cost. The compound’s high entry purity (≥97%) further reduces the risk of contaminant‑derived artefacts in biological screening [1].

Divergent Synthesis of Advanced Building Blocks via Nucleophilic Displacement

The benzylic bromide undergoes efficient nucleophilic substitution with amines, thiols, and other nucleophiles under mild conditions, enabling the preparation of 4‑aminomethyl-, 4‑thiomethyl-, and 4‑ether‑functionalised benzo[b]thiophenes . These advanced intermediates serve as versatile handles for further elaboration via amide coupling, Suzuki reactions, or click chemistry. The distinct steric profile at the 4‑position compared to the 5‑ or 7‑position means that the resultant building blocks populate a complementary region of chemical space, which is valuable for fragment‑based drug discovery or structure‑activity relationship (SAR) exploration where positional library coverage is critical [1].

Crystal Engineering and Solid‑State Studies with Defined Halogen‑Bonding Motifs

Bromomethyl‑substituted aromatic systems are known to engage in Br···O and C–H···Br halogen‑bonding interactions that dictate solid‑state packing . The 4‑substitution pattern orients the bromomethyl group along the long axis of the benzo[b]thiophene, creating a predictable one‑dimensional halogen‑bonding motif distinct from that of the 5‑ or 7‑isomers. This property can be exploited in the rational design of co‑crystals, organic semiconductors, or non‑linear optical materials where specific lattice arrangements are required. Researchers focused on crystal engineering can thus select the 4‑isomer with the expectation of a different supramolecular synthon than that provided by the other regioisomers [1].

Quote Request

Request a Quote for 4-(Bromomethyl)benzo[b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.